5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one is a complex organic compound belonging to the oxadiazole family, which is characterized by its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This compound specifically incorporates a chlorophenoxy group, which may enhance its biological efficacy.
The synthesis and characterization of this compound are often documented in scientific literature focusing on medicinal chemistry and organic synthesis. Studies have explored various derivatives of oxadiazoles, highlighting their synthesis methods and biological evaluations. Notable research includes investigations into the antithrombotic activities of similar compounds and their mechanisms of action .
5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one is classified as:
The synthesis of 5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one typically involves several key steps:
The synthesis typically employs techniques such as thin-layer chromatography for monitoring reaction progress and nuclear magnetic resonance spectroscopy for structural confirmation. Yields can vary based on reaction conditions but are generally optimized through careful control of temperature and reactant ratios .
The molecular structure of 5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one features two oxadiazole rings connected by a chlorophenoxy methyl group. The structural formula can be represented as follows:
Key structural data include:
Spectroscopic data such as infrared spectroscopy peaks and nuclear magnetic resonance shifts provide further insights into the functional groups present in the molecule.
The compound can undergo various chemical reactions typical for oxadiazole derivatives:
Reactions are often monitored using techniques such as high-performance liquid chromatography or mass spectrometry to confirm product formation and purity .
The mechanism of action for compounds containing oxadiazole moieties typically involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives with oxadiazole structures exhibit significant activity against various cancer cell lines, with IC50 values often reported in the low micromolar range .
Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions.
5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one has potential applications in:
The synthesis of the target compound's 1,2,4-oxadiazole and 1,3,4-oxadiazole rings relies on distinct cyclocondensation approaches. The 1,3,4-oxadiazol-2(3H)-one moiety is typically constructed via cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride (POCl₃) as the dehydrating agent. This method yields the oxadiazolone core with moderate to high efficiency (70–85%), though harsh conditions risk side reactions in polyfunctional systems [3] [6].
For the 1,2,4-oxadiazole ring, the most efficient route involves amidoxime cyclization with carboxylic acid derivatives. Specifically, 3-[(2-chlorophenoxy)methyl]propionamidoxime reacts with ethyl chlorooxoacetate under mild basic conditions (K₂CO₃, DMF, 60°C) to form the 5-substituted 1,2,4-oxadiazole precursor. This method achieves >90% regioselectivity due to the electrophile's preference for the amidoxime's oxygen atom [5] [7].
Table 1: Cyclocondensation Methods for Oxadiazole Ring Formation
Heterocycle | Starting Materials | Reagent/Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
1,3,4-Oxadiazol-2(3H)-one | 1,2-Diacylhydrazine | POCl₃, 80°C, 4h | 70–85 | High ring stability |
1,2,4-Oxadiazole | Amidoxime + Ethyl chlorooxoacetate | K₂CO₃, DMF, 60°C, 8h | 85–92 | Regioselective O-cyclization |
Bicyclic linker | Pre-formed 1,2,4-oxadiazole carboxylic acid + Hydrazine hydrate | EDC, RT, 12h | 75 | Chemoselective amide coupling |
The 2-chlorophenoxymethyl bridge is installed early in the synthesis via Williamson etherification. Key steps include:
Solvent polarity critically influences etherification kinetics. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote ester hydrolysis, while toluene minimizes side reactions at the cost of slower kinetics [5].
Table 2: Etherification Methods for Phenoxy-Methyl Integration
Method | Reagents | Conditions | Yield (%) | Compatibility Notes |
---|---|---|---|---|
Williamson etherification | 2-Chlorophenol + Chloroacetate | TBAB, NaOH, H₂O/CH₂Cl₂, 60°C, 4h | 85–90 | Tolerates nitro/cyano groups |
Mitsunobu | 2-Chlorophenol + N-Hydroxyphthalimide | PPh₃, DIAD, THF, 0°C→RT, 12h | 70 (Step 1) | Avoids strong bases; protects acid-sensitive functions |
Hydrazinolysis | Phthalimide intermediate | NH₂NH₂·H₂O, EtOH, reflux, 3h | >95 (Step 2) | Cleaves phthalimide without oxadiazole degradation |
The 2-chlorophenoxy moiety exhibits differential stability:
Table 3: Stability of Chlorophenoxy Group Under Chemical Stress
Condition | Exposure Time | Temperature | Degradation (%) | Primary Degradation Pathway |
---|---|---|---|---|
1M NaOH | 2h | 25°C | <5% | Ether hydrolysis (negligible) |
1M NaOH | 6h | 80°C | 40–60% | Complete C–O bond cleavage |
Conc. HCl | 12h | 25°C | <3% | Oxadiazole ring opening |
AlCl₃ (anhyd.) | 30 min | 100°C | >90% | Dechlorination + polymerization |
The oxadiazolone NH is prone to electrophilic attacks and oxidation during synthesis. Optimal protection involves:
Deprotection kinetics show NVOC removal completes in <10 minutes at 254 nm, while TMS deprotection requires 30 minutes with 0.1M K₂CO₃. Crucially, both strategies preserve the chlorophenoxy methyl linker and heterocyclic cores [7] [10].
Table 4: Protecting Groups for Oxadiazolone NH Stability
Protecting Group | Installation Reagent | Deprotection Conditions | Deprotection Time | NH Recovery Yield (%) |
---|---|---|---|---|
Trimethylsilyl (TMS) | TMSCl, imidazole, DMF | 0.1M K₂CO₃ in MeOH | 30 min | >95 |
o-Nitroveratryloxycarbonyl (NVOC) | NVOC-Cl, pyridine | UV light (254 nm), CH₃CN/H₂O | 5–10 min | 98 |
SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, i-Pr₂NEt | MgBr₂·OEt₂, CH₂Cl₂ | 2h | 90 |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8